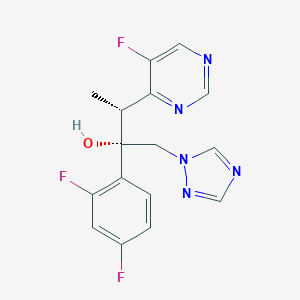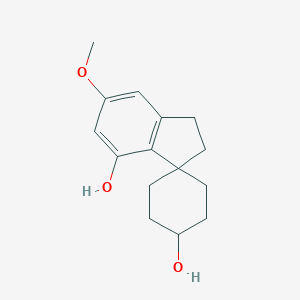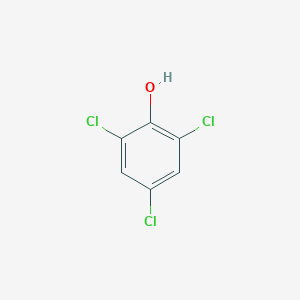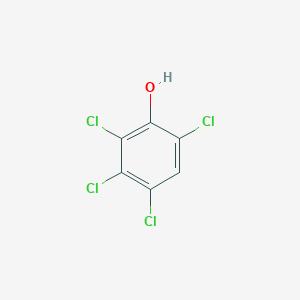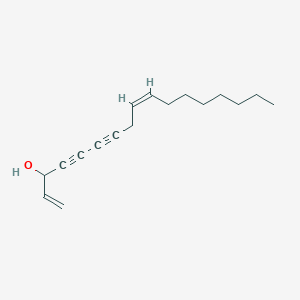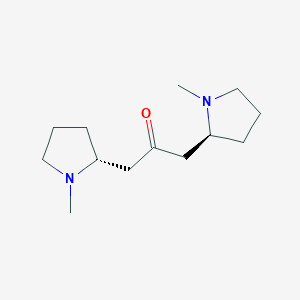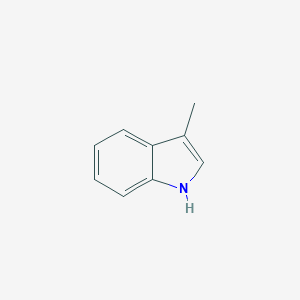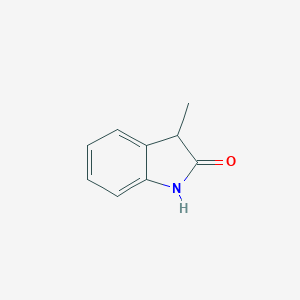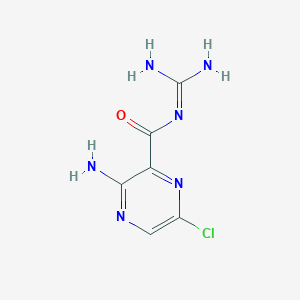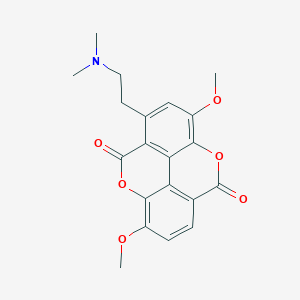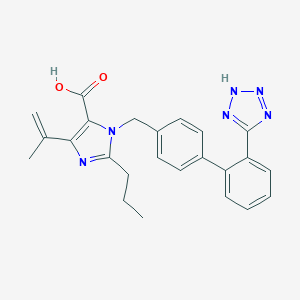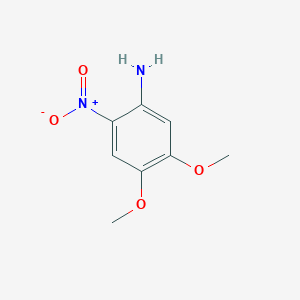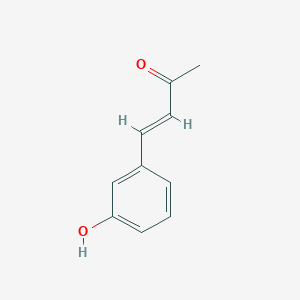
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one
Overview
Description
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is an organic compound characterized by a hydroxyphenyl group attached to a butenone structure. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one typically involves the aldol condensation reaction between 3-hydroxybenzaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or water
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butenone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Thionyl chloride for halogenation, reflux conditions.
Major Products Formed
Oxidation: Formation of 4-(3-oxophenyl)-3-buten-2-one.
Reduction: Formation of 4-(3-hydroxyphenyl)-3-butan-2-ol.
Substitution: Formation of 4-(3-chlorophenyl)-3-buten-2-one.
Scientific Research Applications
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-Hydroxyphenyl)prop-2-enoic acid
- 2-(3-Hydroxyphenyl)ethan-1-one
- 4-(3-Hydroxyphenyl)butan-2-one
Uniqueness
(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to undergo a variety of chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(E)-4-(3-hydroxyphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQMTVHCRIOEDO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


